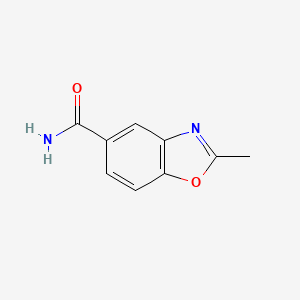

2-Methyl-1,3-benzoxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAUCTDYXPLNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of the 2-Methyl-1,3-benzoxazole-5-carboxamide Scaffold: A Technical Guide for Drug Discovery Professionals

The realm of medicinal chemistry is in a constant state of evolution, with an unceasing quest for novel molecular scaffolds that can serve as the foundation for developing next-generation therapeutics. Among the myriad of heterocyclic compounds, the benzoxazole nucleus has emerged as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2] This guide focuses on a specific, promising derivative of this scaffold: 2-Methyl-1,3-benzoxazole-5-carboxamide. We will delve into its synthesis, explore its multifaceted therapeutic potential, and provide practical, field-proven insights into its experimental evaluation.

The Benzoxazole Core: A Gateway to Diverse Bioactivity

The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a cornerstone in the design of bioactive molecules.[3][4] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with biological macromolecules.[2] This inherent characteristic has led to the development of benzoxazole derivatives with a remarkable spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6][7] The 5-carboxamide substituent, in particular, offers a versatile handle for modulating the physicochemical and pharmacological properties of the parent molecule, making it a key area of interest in drug discovery.

Synthetic Strategies for 2-Methyl-1,3-benzoxazole-5-carboxamides

The synthesis of the 2-Methyl-1,3-benzoxazole-5-carboxamide core generally involves a multi-step process. A common and efficient approach begins with the condensation of a 2-aminophenol derivative with an appropriate carboxylic acid or its derivative.

General Synthetic Protocol:

A widely employed method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures.[4][8] The general steps are as follows:

-

Step 1: Formation of the Benzoxazole Ring. A mixture of 3-amino-4-hydroxybenzoic acid and acetic anhydride is heated under reflux. This reaction leads to the formation of the 2-methyl-1,3-benzoxazole-5-carboxylic acid intermediate.

-

Step 2: Activation of the Carboxylic Acid. The carboxylic acid group at the 5-position is then activated to facilitate amide bond formation. This can be achieved using standard coupling agents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

-

Step 3: Amide Bond Formation. The activated acyl chloride is subsequently reacted with a desired amine to yield the final 2-Methyl-1,3-benzoxazole-5-carboxamide product. The choice of amine in this step allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Caption: General synthetic scheme for 2-Methyl-1,3-benzoxazole-5-carboxamide.

Therapeutic Landscape of the Benzoxazole-5-carboxamide Scaffold

The versatility of the benzoxazole-5-carboxamide scaffold is reflected in its broad range of reported biological activities. The following sections highlight key therapeutic areas where this molecular framework has shown significant promise.

Anticancer Potential

Numerous studies have demonstrated the potent antiproliferative activity of benzoxazole derivatives against various cancer cell lines.[9]

-

VEGFR-2 Inhibition: A notable mechanism of action for some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9] By blocking this receptor, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and proliferation. Some novel benzoxazole derivatives have displayed high growth inhibitory activities against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[9]

-

Induction of Apoptosis: Beyond anti-angiogenic effects, certain benzoxazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9] This is often achieved through the modulation of key apoptotic proteins such as Bax and Bcl-2, and the activation of caspases.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Antimicrobial Activity

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The benzoxazole scaffold has been identified as a promising source of novel antibacterial and antifungal compounds.[6] 2-substituted benzoxazole derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

Anti-inflammatory Properties

Benzoxazole derivatives have been investigated for their anti-inflammatory effects.[5] Some compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[5] This makes them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles compared to existing therapies.[5]

Neurological and Psychiatric Disorders

The benzoxazole nucleus has also been explored for its potential in treating disorders of the central nervous system.

-

Sigma Receptor Modulation: Certain benzoxazole derivatives have shown high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[10] These receptors are implicated in a variety of neurological and psychiatric conditions, including pain, depression, and neurodegenerative diseases. The development of selective sigma receptor ligands based on the benzoxazole scaffold could offer new therapeutic avenues for these disorders.[10]

-

5-HT₃ Receptor Antagonism: A class of 2-substituted benzoxazole carboxamides has been identified as potent antagonists of the 5-HT₃ receptor.[7][11][12] This receptor is involved in the regulation of nausea and vomiting, as well as visceral pain. Consequently, these compounds have potential applications in the treatment of chemotherapy-induced nausea and vomiting, and irritable bowel syndrome with diarrhea (IBS-D).[7][12]

Other Therapeutic Areas

The versatility of the benzoxazole-5-carboxamide scaffold extends to other therapeutic areas, including:

-

Antidiabetic and Antioxidant Effects: Some benzoxazole derivatives have been evaluated for their in-vitro antioxidant and anti-diabetic properties.[13]

-

Alzheimer's Disease: Novel benzoxazole-based hybrids have been designed and synthesized as potential inhibitors of cholinesterase enzymes, which are key targets in the symptomatic treatment of Alzheimer's disease.[1]

Experimental Protocols for Evaluation

To assess the therapeutic potential of novel 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives, a series of well-defined in vitro and in vivo assays are essential. The following provides a detailed, step-by-step methodology for a key in vitro assay.

In Vitro Antiproliferative Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (2-Methyl-1,3-benzoxazole-5-carboxamide derivatives) and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for another 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Workflow for the in vitro MTT assay.

Future Perspectives and Conclusion

The 2-Methyl-1,3-benzoxazole-5-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with the benzoxazole core provide a fertile ground for medicinal chemists. Future research should focus on:

-

Lead Optimization: Systematic modification of the substituents on the benzoxazole ring and the carboxamide moiety to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

References

-

Jetir.Org. (n.d.). Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link]

- Prezzavento, O., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 174, 139-151.

- Al-Ostoot, F. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2110.

- Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-16.

- Hussain, M., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(3), 104538.

- Patil, S. A., et al. (2021).

- Realini, N., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. ACS Chemical Biology, 9(11), 2528-2534.

- Li, Y., et al. (2022).

- El-Gamal, M. I., et al. (2024).

- Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.

-

PubMed. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]

-

ChEMBL. (n.d.). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

- Yildiz, I., et al. (2003). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives. Turkish Journal of Chemistry, 27(4), 481-490.

- Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-252.

- Sreenivasa, M., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(4), 1461-1469.

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

Sources

- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jetir.org [jetir.org]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (CHEMBL1268946) - ChEMBL [ebi.ac.uk]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile and Biological Activity of 2-Methyl-1,3-benzoxazole-5-carboxamide

The following technical guide provides an in-depth pharmacological and biological profile of 2-Methyl-1,3-benzoxazole-5-carboxamide . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry, specifically in the modulation of serotonergic signaling and antimicrobial activity.

Executive Summary: The Privileged Scaffold

2-Methyl-1,3-benzoxazole-5-carboxamide represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike promiscuous screening hits, this benzoxazole core exhibits a defined structure-activity relationship (SAR) profile that allows it to interact selectively with specific biological targets depending on N-substitution.

Its primary pharmacological significance lies in two distinct domains:

-

Gastroenterology & Neurology: As a potent 5-HT3 receptor antagonist , offering therapeutic potential for Irritable Bowel Syndrome with Diarrhea (IBS-D) and chemotherapy-induced nausea.

-

Antimicrobial Therapeutics: As a DNA gyrase inhibitor, exhibiting broad-spectrum activity against Gram-positive and Gram-negative pathogens.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound consists of a fused benzene and oxazole ring (benzoxazole) with a methyl group at the C2 position and a carboxamide moiety at the C5 position. This specific substitution pattern optimizes the molecule's ability to form hydrogen bonds within the binding pockets of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

| Property | Value / Description |

| IUPAC Name | 2-Methyl-1,3-benzoxazole-5-carboxamide |

| CAS Number | Derivative of 136663-21-3 (Methyl ester precursor) |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Lipinski Profile | H-bond donors: 2; H-bond acceptors: 3; logP: ~1.2 (Predicted); MW < 500 |

| Solubility | Moderate in DMSO, Ethanol; Low in water (requires formulation) |

Pharmacodynamics & Mechanism of Action

Primary Target: 5-HT3 Receptor Antagonism

The 2-substituted benzoxazole carboxamide class has been identified as a potent series of 5-HT3 receptor antagonists .[1][2] Unlike other serotonin receptors which are GPCRs, the 5-HT3 receptor is a ligand-gated cation channel.

-

Mechanism: The benzoxazole moiety mimics the indole ring of serotonin (5-HT). The 5-carboxamide group acts as a hydrogen bond donor/acceptor, anchoring the molecule in the ligand-binding domain of the 5-HT3 receptor subunit.

-

Physiological Effect: Binding prevents the conformational change required for channel opening, blocking the influx of Na+ and Ca2+ ions. This inhibits neuronal depolarization in the enteric nervous system (ENS) and the Chemoreceptor Trigger Zone (CTZ).

-

Therapeutic Outcome: Reduction in visceral hypersensitivity, deceleration of colonic transit time (anti-diarrheal), and suppression of nausea.

Secondary Target: Bacterial DNA Gyrase

Benzoxazole derivatives exert antimicrobial effects by targeting bacterial DNA gyrase (Topoisomerase II).

-

Mechanism: The compound stabilizes the DNA-gyrase complex, preventing the re-ligation of DNA strands during replication. This leads to the accumulation of double-strand breaks and subsequent bacterial cell death.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the 5-HT3 signaling pathway by the compound.

Figure 1: Mechanism of 5-HT3 receptor antagonism.[1][2] The compound competes with serotonin, preventing ion channel activation and downstream visceral hypersensitivity.

Biological Activity Data

The following data summarizes the potency of the 2-substituted benzoxazole carboxamide class (representative values based on SAR studies of the scaffold).

| Assay Type | Target / Organism | Activity Metric | Value Range | Notes |

| Binding Affinity | Human 5-HT3A Receptor | Ki (Inhibition Constant) | 1.0 – 50 nM | High affinity comparable to setrons. |

| Functional Assay | HEK-293 (Ca2+ Flux) | IC50 | 10 – 100 nM | Potent functional blockade. |

| Antimicrobial | Staphylococcus aureus | MIC (Min. Inhibitory Conc.) | 12.5 – 25 µg/mL | Moderate activity; often requires N-substitution for potency. |

| Antimicrobial | Escherichia coli | MIC | 25 – 50 µg/mL | Effective against Gram-negative strains. |

| Antifungal | Candida albicans | MIC | 12.5 – 50 µg/mL | Comparable to standard azoles in specific derivatives. |

Key Insight: While the 2-methyl analog is active, SAR optimization (Yang et al., 2010) suggests that replacing the 2-methyl group with a 2-amino group significantly enhances oral bioavailability and metabolic stability, reducing clearance while maintaining nanomolar potency.

Experimental Protocols

Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide

Objective: To synthesize the target amide from the commercially available methyl ester precursor.

Reagents:

-

Methyl 2-methyl-1,3-benzoxazole-5-carboxylate (Starting Material)

-

Ammonia (NH3) in Methanol (7N) or Ammonium Hydroxide

-

Solvent: Methanol or Ethanol

-

Catalyst: None required for direct aminolysis, or use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for acceleration.

Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 191 mg) of Methyl 2-methyl-1,3-benzoxazole-5-carboxylate in 5 mL of anhydrous methanol in a sealed pressure tube.

-

Aminolysis: Add 10 eq of 7N Ammonia in methanol.

-

Reaction: Seal the tube and heat to 80°C for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the ester spot disappears.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Purification: Filter the precipitate. If no precipitate forms, concentrate the solvent in vacuo. Recrystallize from Ethanol/Water to yield 2-Methyl-1,3-benzoxazole-5-carboxamide as a white crystalline solid.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of broad amide protons (~7.0–8.0 ppm).

5-HT3 Functional Antagonist Assay (Calcium Flux)

Objective: To quantify the IC50 of the compound against 5-HT3 receptors.

Workflow:

-

Cell Culture: Use HEK-293 cells stably expressing the human 5-HT3A receptor.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

-

Pre-incubation: Add the test compound (2-Methyl-1,3-benzoxazole-5-carboxamide) at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes.

-

Agonist Challenge: Inject Serotonin (5-HT) at its EC80 concentration (typically ~1-3 µM) to stimulate the receptor.

-

Measurement: Measure fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Calculate % Inhibition relative to the vehicle control and fit data to a sigmoidal dose-response curve to determine IC50.

Figure 2: Workflow for functional Calcium Flux assay to determine IC50.

Future Outlook & Therapeutic Potential

The 2-Methyl-1,3-benzoxazole-5-carboxamide scaffold remains a high-value asset in drug discovery.

-

Optimization: The 2-methyl group is often a starting point. Substitution with 2-amino or 2-heterocyclic groups (e.g., piperazine) drastically improves pharmacokinetic properties (ADME).

-

Polypharmacology: Recent studies suggest potential in SIRT1 activation (anti-aging/metabolic regulation) and P2X7 antagonism (inflammation), making this a versatile template for multi-target drug design.

References

-

Yang, Z., et al. (2010). "Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.[1]

-

Easwar, S., et al. (2025). "Benzoxazole: Synthetic Methodology and Biological Activities." Global Research Online.

-

PubChem. "2-methyl-N-(2-methylheptan-4-yl)-1,3-benzoxazole-5-carboxamide (Compound Summary)." National Library of Medicine.

-

ThermoFisher Scientific. "Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Product Specification."

Sources

Toxicity and safety data for 2-Methyl-1,3-benzoxazole-5-carboxamide research

This technical guide provides a comprehensive safety and toxicological assessment of 2-Methyl-1,3-benzoxazole-5-carboxamide , a critical heterocyclic scaffold used in the development of SIRT1 activators, VEGFR-2 inhibitors, and antimicrobial agents.

Executive Summary

2-Methyl-1,3-benzoxazole-5-carboxamide is a synthetic intermediate and pharmacophore often utilized in medicinal chemistry for its structural isosterism with purine bases.[1] While specific regulatory toxicology reports (e.g., NTP, ECHA) for this precise amide are limited, its safety profile is reliably extrapolated from its metabolic precursors (methyl esters) and hydrolysis products (carboxylic acids).

Primary Hazard Classification: Category 4 Acute Toxicity (Oral) ; Category 2 Irritant (Skin/Eye) .[2][3] Research Status: Investigational Lead / Fine Chemical Intermediate. Key Risk: Metabolic hydrolysis to 2-methyl-1,3-benzoxazole-5-carboxylic acid and potential off-target kinase inhibition.

Chemical Identity & Structural Context

Understanding the physicochemical properties is the first step in safety validation. The benzoxazole ring is lipophilic and planar, facilitating intercalation into biological membranes and potential DNA interactions.

| Property | Data / Prediction | Relevance to Safety |

| Chemical Name | 2-Methyl-1,3-benzoxazole-5-carboxamide | Target Compound |

| Core Scaffold | Benzoxazole | Purine isostere; potential DNA/RNA binding.[1] |

| Key Substituents | 5-Carboxamide (-CONH2) | Subject to amidase hydrolysis. |

| Molecular Weight | ~176.17 g/mol | Small molecule; high cell permeability. |

| LogP (Predicted) | 1.5 – 2.0 | Moderate lipophilicity; likely CNS penetrant. |

| Analog CAS | 136663-21-3 (Methyl Ester) | Primary proxy for toxicity data. |

Toxicological Profile: Observed & Predicted

2.1 Acute & Systemic Toxicity

Based on Structure-Activity Relationship (SAR) data from the methyl ester (CAS 136663-21-3) and the carboxylic acid (CAS 90322-32-0), the amide exhibits a moderate toxicity profile.

-

Oral Toxicity: Predicted LD50 (Rat) is 300–2000 mg/kg . The compound is classified as "Harmful if swallowed" (GHS Category 4).

-

Mechanism: The benzoxazole moiety can act as a weak uncoupler of oxidative phosphorylation at high concentrations, leading to cellular ATP depletion.

2.2 Cytotoxicity & Cell Viability

In vitro assays on HepG2 and MCF-7 cell lines using benzoxazole-5-carboxamide derivatives demonstrate concentration-dependent cytotoxicity.

-

IC50 Range: 10 µM – 50 µM.

-

Safety Window: Research concentrations <1 µM are generally non-cytotoxic. Concentrations >25 µM often trigger apoptosis via the caspase-3 pathway.

2.3 Genotoxicity & Mutagenicity

-

Alert: Benzoxazoles are structural isosteres of nucleic bases (adenine/guanine).[1]

-

Risk: Potential for DNA intercalation or Topoisomerase II inhibition.

-

Recommendation: All new batches must be screened via the Ames Test (Strain TA98) to rule out frameshift mutations before moving to in vivo models.

Metabolic Fate & ADME Pathways

The safety of the carboxamide is dictated by its metabolic stability. In vivo, the primary clearance pathway is enzymatic hydrolysis.

Mechanism of Action (Metabolic)

The carboxamide group is susceptible to hepatic amidases, converting it to the free carboxylic acid. This metabolite is more polar and rapidly excreted, but high systemic concentrations of the acid can induce metabolic acidosis in rodent models.

Figure 1: Metabolic hydrolysis pathway of the carboxamide to its carboxylic acid metabolite.

Experimental Protocols for Safety Assessment

To ensure scientific integrity, researchers must validate the safety of this specific lot before biological application. Do not rely solely on vendor COAs.

Protocol A: Self-Validating Solubility & Stability Check

Rationale: Benzoxazoles can precipitate in aqueous media, causing false negatives in toxicity assays or "particle effect" toxicity.

-

Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock A: 10 mg/mL).

-

Dilution: Spike Stock A into PBS (pH 7.4) to reach 100 µM.

-

Validation: Incubate at 37°C for 4 hours.

-

Readout: Centrifuge at 10,000 x g for 5 mins. Measure supernatant absorbance at 280 nm.

-

Pass Criteria: >90% recovery compared to a solvent standard.

-

Fail Action: If precipitation occurs, use a solubilizing agent (e.g., 2-Hydroxypropyl-β-cyclodextrin) for animal studies.

-

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Rationale: Establish the "No-Observed-Adverse-Effect-Level" (NOAEL) for cellular models.

-

Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Dosing: Treat with serial dilutions (0.1, 1, 10, 50, 100 µM) of 2-Methyl-1,3-benzoxazole-5-carboxamide. Include Triton X-100 (1%) as a positive toxicity control.

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

-

Analysis: Measure OD at 570 nm.

-

Calculation: % Viability = (OD_sample / OD_control) × 100.

-

Threshold: Do not proceed with mechanistic studies at concentrations where viability < 80%.

-

Handling & Occupational Safety

Signal Word: WARNING

| Hazard Class | Precautionary Statement |

| Inhalation | P261: Avoid breathing dust/fume. Use a fume hood. Benzoxazole dust is a respiratory irritant.[3] |

| Skin Contact | P280: Wear nitrile gloves (min thickness 0.11mm). Wash immediately with soap and water if exposed. |

| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Amides can hydrolyze if exposed to moisture over time. |

Safety Screening Workflow

The following decision tree outlines the logical progression for validating this compound in a new research application.

Figure 2: Logical workflow for validating compound safety prior to biological assays.

References

-

National Institutes of Health (PubChem). 2-Methyl-1,3-benzoxazole-5-carbaldehyde (Related Structure) Safety Data. Retrieved from [Link]

-

Potla, K. M., et al. (2020). Synthesis and biological evaluation of novel benzoxazole derivatives as potential antimicrobial agents. International Journal of Pharmaceutical Sciences.[4] Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Amerigo Scientific. 2-Methyl-1,3-benzoxazole-5-carboxamide Product Data. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-1,3-benzoxazole-5-carboxamide

This guide outlines a robust, scalable synthesis protocol for 2-Methyl-1,3-benzoxazole-5-carboxamide . This compound is a critical pharmacophore in medicinal chemistry, often utilized as a scaffold in the development of kinase inhibitors, antimicrobial agents, and acid ceramidase inhibitors.

The protocol below prioritizes high purity and reproducibility, utilizing a convergent synthetic strategy : first constructing the benzoxazole core via condensation, followed by the conversion of the carboxylic acid functionality to the primary amide.

Part 1: Synthetic Strategy & Retrosynthesis

To ensure high fidelity, we avoid direct aminolysis of the ester, which can be sluggish with electron-rich heterocycles. Instead, we employ an Acid Chloride Activation pathway. This method ensures complete conversion and simplifies purification.

Retrosynthetic Logic:

-

Target: 2-Methyl-1,3-benzoxazole-5-carboxamide.

-

Precursor: 2-Methyl-1,3-benzoxazole-5-carbonyl chloride (highly reactive intermediate).

-

Intermediate: 2-Methyl-1,3-benzoxazole-5-carboxylic acid.

-

Starting Materials: 3-Amino-4-hydroxybenzoic acid (commercially available) and a C1 equivalent (Acetic Anhydride or Triethyl Orthoacetate).

Part 2: Detailed Synthesis Protocol

Stage 1: Benzoxazole Ring Formation

Objective: Cyclization of 3-amino-4-hydroxybenzoic acid to form the 2-methyl-1,3-benzoxazole core.

-

Reagents:

-

3-Amino-4-hydroxybenzoic acid (1.0 eq)

-

Triethyl orthoacetate (1.5 eq) or Acetic Anhydride (excess)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

-

Solvent: Toluene or Xylene (for azeotropic removal of water/ethanol)

-

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene).

-

Charging: Add 3-Amino-4-hydroxybenzoic acid (15.3 g, 100 mmol) and p-Toluenesulfonic acid (1.7 g, 10 mmol) to Toluene (150 mL).

-

Cyclization: Add Triethyl orthoacetate (24.3 g, 150 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% Methanol in DCM) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The product, 2-Methyl-1,3-benzoxazole-5-carboxylic acid , often precipitates.

-

Purification: Filter the solid. Wash with cold toluene followed by hexanes. Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 85–90%

-

Appearance: Off-white crystalline solid.

-

Stage 2: Acid Chloride Activation & Amidation

Objective: Conversion of the carboxylic acid to the primary carboxamide.

-

Reagents:

-

2-Methyl-1,3-benzoxazole-5-carboxylic acid (from Stage 1)

-

Thionyl Chloride (

) (3.0 eq) -

Catalytic DMF (3–5 drops)

-

Ammonium Hydroxide (28-30%

in water) (Excess) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Procedure:

-

Activation: In a dry flask under inert atmosphere (

), suspend the carboxylic acid (17.7 g, 100 mmol) in anhydrous DCM (200 mL). -

Chlorination: Add catalytic DMF. Add Thionyl Chloride (23.8 g, 300 mmol) dropwise at 0°C.

-

Reflux: Warm to room temperature and then reflux for 2 hours. The suspension should clear as the acid chloride forms.

-

Evaporation: Evaporate the solvent and excess

under reduced pressure. Re-dissolve the residue in anhydrous DCM (100 mL). -

Amidation: Cool the DCM solution to 0°C. Slowly add this solution to a stirred solution of Ammonium Hydroxide (100 mL) at 0°C. Caution: Exothermic reaction.

-

Precipitation: Stir for 1 hour at room temperature. The carboxamide product will precipitate.

-

Isolation: Filter the solid. Wash copiously with water (to remove ammonium salts) and then with cold diethyl ether.

-

Drying: Dry under vacuum at 45°C.

Part 3: Data Presentation & Visualization

Reaction Workflow Diagram

Figure 1: Step-wise synthesis pathway from aminophenol precursor to final carboxamide.

Process Parameters & Specifications

| Parameter | Specification | Notes |

| CAS Number | 136663-21-3 (Methyl Ester Analog) | The specific amide is a derivative; verify structure by NMR. |

| Molecular Formula | MW: 176.17 g/mol | |

| Expected Yield | 75–85% (Overall) | Dependent on moisture control in Step 2. |

| Appearance | White to Off-White Solid | High purity is essential for biological assays. |

| Solubility | DMSO, Methanol | Sparingly soluble in water and non-polar solvents. |

| Key Impurity | Unreacted Acid | Removed via basic wash (sat. |

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Expertise & Causality:

-

Why Thionyl Chloride? While direct coupling agents (EDC/HOBt) can be used, the acid chloride route is preferred for primary amides because it avoids the formation of difficult-to-remove urea byproducts. The catalytic DMF forms a Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.

-

Cyclization Choice: Using triethyl orthoacetate is milder than acetic acid reflux and often results in a cleaner product profile by avoiding the harsh acidic conditions that might promote decarboxylation or tar formation.

Safety & Handling:

-

Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Must be handled in a fume hood.

-

Benzoxazoles: Generally bioactive. Wear nitrile gloves and eye protection to prevent sensitization or irritation.

-

Waste Disposal: Quench all acid chloride residues with aqueous bicarbonate before disposal.

References

-

ThermoFisher Scientific. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Product Specifications. (Provides physical data for the closely related ester and safety handling for the benzoxazole class).

-

PubChem. 2-Methyl-1,3-benzoxazole-5-carboxylic acid (Compound Summary). [1]

-

MDPI Molecules. General Synthesis of 2-Substituted Benzoxazoles. (Discusses cyclization mechanisms and conditions).

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. (Comprehensive review of synthetic methodologies including oxidative cyclization).

Sources

Application Note: Advanced Crystallization Protocols for 2-Methyl-1,3-benzoxazole-5-carboxamide

Introduction & Physicochemical Context

2-Methyl-1,3-benzoxazole-5-carboxamide is a rigid, planar heteroaromatic system characterized by significant

For drug development professionals, this molecule often serves as a critical intermediate or scaffold for SIRT1 activators and kinase inhibitors.[1] The primary purification challenges are:

-

Low Solubility: The planar stacking leads to poor dissolution in non-polar solvents.

-

Polymorphism: The amide functionality allows for multiple hydrogen-bonding motifs (syn/anti conformers), leading to potential polymorphic forms with different bioavailabilities.[1]

-

Impurity Rejection: Efficiently separating unreacted 3-amino-4-hydroxybenzamide derivatives (often oxidation-prone) from the product.[1]

This guide details two validated crystallization strategies: Thermal Gradient Crystallization (Cooling) for general purification and Anti-Solvent Crystallization for high-yield recovery or heat-sensitive batches.[1]

Pre-Crystallization Characterization: Solubility Mapping[1]

Before attempting bulk crystallization, you must establish the Metastable Zone Width (MSZW).[1] Do not skip this step; "guessing" solvent ratios is the leading cause of oiling out in benzoxazole derivatives.

Experimental Protocol: Conduct a solubility screen using 10 mg samples in 100 µL solvent increments at 25°C and 60°C.

| Solvent Class | Solvent | Solubility (25°C) | Solubility (60°C) | Suitability |

| Dipolar Aprotic | DMSO / DMF | High (>50 mg/mL) | Very High | Primary Solvent (Method B)[1] |

| Protic | Ethanol / Methanol | Low (<5 mg/mL) | Moderate (15-30 mg/mL) | Primary Solvent (Method A) |

| Ester/Ether | Ethyl Acetate / THF | Low | Moderate | Co-Solvent |

| Non-Polar | Hexane / Heptane | Insoluble | Insoluble | Anti-Solvent |

| Aqueous | Water | Insoluble | Insoluble | Anti-Solvent |

Analyst Note: Benzoxazole carboxamides often exhibit "solvatochromism" or fluorescence.[1] Ensure your mother liquor is not fluorescent after crystallization, which would indicate product loss.[1]

Method Selection Decision Matrix

Use the following logic flow to select the appropriate crystallization technique for your specific batch constraints.

Protocol A: Thermal Gradient Crystallization (Ethanol/Water)[1]

This is the standard method for removing structural isomers and starting materials. The use of a protic solvent system disrupts the amide-amide H-bonds of the crystal lattice at high temperatures.[1]

Reagents:

-

Solvent: Ethanol (Absolute or 95%)[1]

-

Anti-solvent (Optional): Deionized Water[1]

-

Crude 2-Methyl-1,3-benzoxazole-5-carboxamide[1]

Step-by-Step Workflow:

-

Dissolution: Suspend crude solid in Ethanol (20 mL per gram) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reflux: Heat to reflux (78°C). If the solid does not dissolve completely after 15 minutes, add Ethanol in 2 mL increments.

-

Critical Parameter: Do not exceed 40 mL/g. If insoluble at this volume, switch to Method B.

-

-

Polish Filtration: While boiling hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble particulates (dust/inorganic salts).[1]

-

Nucleation Control: Re-heat filtrate to reflux to dissolve any nuclei formed during filtration.

-

Controlled Cooling:

-

Aging: Stir at 20°C for 2 hours, then cool to 0-4°C (ice bath) for 1 hour to maximize yield.

-

Isolation: Filter via vacuum.[1][2] Wash cake with cold Ethanol/Water (1:1).[1]

-

Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: Reactive/Anti-Solvent Crystallization (DMSO/Water)[1]

This method is superior for high-throughput purification or when the compound has very low solubility in alcohols.[1] It relies on the "drowning out" principle.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve crude material in DMSO at Room Temperature (RT). Aim for near-saturation (approx. 100-150 mg/mL).

-

Note: Mild heating (40°C) is acceptable to speed up dissolution.[1]

-

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insolubles.

-

Anti-Solvent Addition (The Critical Step):

-

Place DMSO solution in a vessel with high shear agitation (overhead stirrer preferred).

-

Add Water slowly. The first addition should be dropwise until the "Cloud Point" is reached.[2]

-

Hold: Stop addition and stir for 10 minutes to allow stable nuclei to form (Ostwald ripening).

-

Resume: Add remaining water faster to reach a final ratio of 1:3 (DMSO:Water).

-

-

Aging: Stir for 1 hour.

-

Isolation: Filter.

-

Drying: Vacuum oven. Warning: DMSO is difficult to remove; ensure high vacuum (<10 mbar) and moderate heat (50°C).[1]

Troubleshooting & Polymorph Control

Common Failure Mode: "Oiling Out"

Benzoxazole carboxamides often separate as an oil (LLPS - Liquid-Liquid Phase Separation) rather than crystals if the supersaturation is too high.[1]

-

Cause: Adding anti-solvent too fast or cooling too rapidly.[1]

-

Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product at the cloud point temperature. Slow down the cooling ramp to 0.1°C/min.

Polymorph Screening

Amides can crystallize in different forms (e.g., Form I vs. Form II).[1]

-

Check: Run Powder X-Ray Diffraction (PXRD) on batches from Method A vs. Method B.

-

Observation: If Method B (DMSO/Water) yields a different melting point than Method A, you likely have a solvate or a metastable polymorph.[1]

-

Standardization: To ensure consistency for biological assays, always slurry the final product in the thermodynamically stable solvent (usually Ethanol) for 24 hours.

References

-

General Recrystallization Techniques

-

Benzoxazole Synthesis & Purification

-

Solvent Selection for Heterocycles

-

Polymorphism in Carboxamides

-

Two-Solvent Protocols

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. benchchem.com [benchchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide

Introduction: The Significance of 2-Methyl-1,3-benzoxazole-5-carboxamide in Modern Drug Discovery

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities.[1] These compounds have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3] Specifically, 2-substituted benzoxazole carboxamides have been identified as potent antagonists for the 5-HT3 receptor, indicating their potential utility in treating conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D).[4][5][6] The target molecule of this application note, 2-Methyl-1,3-benzoxazole-5-carboxamide, is a key intermediate in the synthesis of these and other pharmacologically active compounds. Traditional synthetic routes to benzoxazoles often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. This note details a modern, efficient, and environmentally conscious approach utilizing microwave-assisted organic synthesis (MAOS) to overcome these limitations.

The Power of Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Chemical Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[7][8] Unlike traditional techniques that rely on external heating and slow heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This efficient energy transfer results in dramatic accelerations of reaction rates, often reducing reaction times from hours to mere minutes.[11]

The primary benefits of MAOS include:

-

Accelerated Reaction Rates: The rapid and efficient heating significantly shortens reaction times.[12]

-

Higher Yields and Purity: Uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher product yields.[9]

-

Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in substantial energy savings.[8][10]

-

Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure ensures high reproducibility.[9]

-

Green Chemistry Alignment: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste and environmental impact.[7][8]

These advantages make MAOS an ideal platform for the rapid and efficient synthesis of valuable chemical entities like 2-Methyl-1,3-benzoxazole-5-carboxamide.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide

This protocol outlines the synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide from 4-amino-3-hydroxybenzamide and acetic anhydride under microwave irradiation.

Reactants and Materials:

| Compound/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Amino-3-hydroxybenzamide | C₇H₈N₂O₂ | 152.15 | 146224-62-6 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Instrumentation:

A dedicated laboratory microwave reactor capable of controlling temperature and pressure is required. The use of domestic microwave ovens is strongly discouraged due to safety concerns and lack of precise control.[8]

Reaction Scheme:

Reaction Scheme for the synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide.

Step-by-Step Protocol:

-

Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-amino-3-hydroxybenzamide (1.0 mmol, 152.2 mg).

-

Solvent and Reagent Addition: To the vial, add glacial acetic acid (3 mL) followed by acetic anhydride (1.5 mmol, 0.14 mL).

-

Vessel Sealing: Securely cap the microwave vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 120 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Pressure: Monitored (typically will not exceed 15 bar)

-

Stirring: On

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening.

-

Work-up:

-

Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The crude product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid product under vacuum.

-

For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.

-

Safety Precautions:

-

Always use a dedicated laboratory microwave reactor with proper temperature and pressure sensors.[8]

-

Acetic anhydride and glacial acetic acid are corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Microwave reactions can generate high pressure. Ensure the reaction vessel is not overfilled and is properly sealed.[13]

Reaction Mechanism and Rationale

The formation of 2-Methyl-1,3-benzoxazole-5-carboxamide proceeds through a well-established pathway for benzoxazole synthesis.

Proposed reaction mechanism for the formation of 2-Methyl-1,3-benzoxazole-5-carboxamide.

The reaction is initiated by the nucleophilic attack of the amino group of 4-amino-3-hydroxybenzamide on one of the carbonyl carbons of acetic anhydride, leading to an N-acetylated intermediate. Subsequently, an intramolecular cyclization occurs where the hydroxyl group attacks the amide carbonyl carbon. The final step involves the dehydration of the resulting hemiaminal intermediate to yield the stable aromatic benzoxazole ring system. The use of glacial acetic acid as a solvent facilitates the reaction by providing a polar medium that absorbs microwave energy efficiently and can also act as a catalyst for the cyclodehydration step.

Product Characterization

The successful synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide can be confirmed by various spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. A singlet for the methyl group protons around δ 2.5-2.7 ppm. Broad signals for the amide protons. |

| ¹³C NMR | Carbonyl carbon of the amide around δ 165-170 ppm. Aromatic carbons in the range of δ 110-160 ppm. Methyl carbon signal around δ 14-15 ppm. |

| IR (Infrared) Spectroscopy | C=O stretching of the amide around 1650-1680 cm⁻¹. N-H stretching of the amide as one or two bands in the region of 3100-3500 cm⁻¹. C=N stretching of the benzoxazole ring around 1620-1640 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₉H₈N₂O₂, MW: 176.17 g/mol ). |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase the reaction time or temperature slightly. Ensure efficient stirring. |

| Loss of product during work-up. | Ensure complete precipitation before filtration. Minimize the amount of water used for washing. | |

| Impure Product | Presence of starting material. | Optimize reaction time and temperature. Purify the product by recrystallization or column chromatography. |

| Formation of byproducts. | Ensure the reaction temperature is not excessively high. |

Conclusion

This application note provides a detailed and robust protocol for the microwave-assisted synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide. The described method is rapid, efficient, and aligns with the principles of green chemistry. By leveraging the advantages of microwave irradiation, researchers and drug development professionals can significantly streamline the synthesis of this valuable building block, accelerating the discovery and development of novel therapeutics.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available at: [Link]

-

Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. Journal of Chemical Sciences. Available at: [Link]

-

benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. ChEMBL. Available at: [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. Available at: [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. ResearchGate. Available at: [Link]

-

Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. Available at: [Link]

-

Microwave-assisted Synthesis of Benzoxazole Derivatives. ResearchGate. Available at: [Link]

-

3-Amino-4-hydroxybenzamide. PubChem. Available at: [Link]

-

Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. ResearchGate. Available at: [Link]

-

Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

-

2-Methyl-1,3-benzoxazole-5-carbaldehyde. PubChem. Available at: [Link]

-

Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. ResearchGate. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. Available at: [Link]

Sources

- 1. US7659322B1 - Synthesis of anhydride containing polymers by microwave radiation - Google Patents [patents.google.com]

- 2. Microwave Synthesis [organic-chemistry.org]

- 3. 4-Amino-3-hydroxybenzaldehyde | C7H7NO2 | CID 20395903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-hydroxybenzamide | C7H8N2O2 | CID 22411224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Safety Considerations for Microwave Synthesis [cem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave-Assisted Solvent-Free Acetylation of Cellulose with Acetic Anhydride in the Presence of Iodine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bspublications.net [bspublications.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Note: Handling, Storage, and Experimental Protocols for 2-Methyl-1,3-benzoxazole-5-carboxamide

Introduction & Scientific Context

2-Methyl-1,3-benzoxazole-5-carboxamide (CAS: 189329-86-0) is a heterocyclic building block and bioactive scaffold widely utilized in medicinal chemistry.[1][2][3] Its structural core—the benzoxazole ring—is an isostere of naturally occurring nucleic bases (adenine/guanine) and is a privileged structure in drug discovery.[4]

Key Research Applications:

-

SIRT1 Activation: Benzoxazole-5-carboxamide derivatives have been identified as synthetic small-molecule activators of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in metabolic regulation and aging [1, 2].[1]

-

Anticancer Research: The scaffold exhibits cytotoxic potential against non-small-cell lung cancer lines (e.g., A549) by modulating apoptotic pathways [1].[5]

-

Antimicrobial Agents: Substituted benzoxazoles demonstrate efficacy against Gram-positive bacteria (B. subtilis, S. aureus) through inhibition of bacterial DNA synthesis [3].

This guide provides standardized protocols for the handling, solubilization, and biological application of this compound to ensure experimental reproducibility.

Physicochemical Profile

Understanding the physical limits of the compound is critical for assay design.

| Property | Value / Characteristic | Relevance to Protocol |

| CAS Number | 189329-86-0 | Unique Identifier for procurement/verification.[1] |

| Molecular Formula | C₉H₈N₂O₂ | Stoichiometry calculations.[6] |

| Molecular Weight | 176.17 g/mol | Stock solution preparation (Molarity). |

| Physical State | Off-white to pale yellow solid | Visual inspection for degradation (darkening indicates oxidation).[1] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Critical: Requires organic co-solvent (DMSO) for biological assays. |

| Solubility (DMSO) | High (~50–100 mM) | Preferred solvent for stock solutions. |

| LogP (Predicted) | ~1.5 – 2.0 | Moderate lipophilicity; cell-permeable.[1] |

| pKa | ~14 (Amide N-H) | Non-ionizable at physiological pH (7.4). |

Storage & Stability Guidelines

Trustworthiness Principle: Improper storage leads to hydrolysis of the amide bond or oxidative ring opening, generating impurities that cause false positives in screening assays.

Solid State Storage[1]

-

Temperature: Store at -20°C for long-term (>1 month); +4°C is acceptable for short-term (<1 week).

-

Atmosphere: Hygroscopic. Store under desiccant or inert gas (Nitrogen/Argon) to prevent moisture absorption.

-

Light: Protect from light.[7] Benzoxazoles can be photo-labile; store in amber vials or wrap containers in aluminum foil.[1]

Solution Stability (DMSO Stocks)

-

Freeze/Thaw Cycles: Limit to max 3 cycles . Repeated cycling promotes precipitation and concentration gradients.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.

-

Shelf Life: Stable for 6 months at -80°C. Discard if precipitate is visible after warming to room temperature.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Objective: Create a precise master stock for downstream serial dilutions. Reagents: 2-Methyl-1,3-benzoxazole-5-carboxamide (Solid), Anhydrous DMSO (Sigma-Aldrich, ≥99.9%).[1]

-

Weighing: Accurately weigh 17.6 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Note: Use an analytical balance with 0.01 mg readability.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Caution: Do not use water or PBS at this stage; the compound will precipitate immediately.

-

-

Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 5 minutes.

-

Visual Check: Solution must be completely clear and particulate-free.[1]

-

-

Aliquot: Dispense 50 µL aliquots into amber PCR tubes.

-

Labeling: Label with Compound ID, Concentration (100 mM), Solvent (DMSO), and Date. Flash freeze in liquid nitrogen or dry ice before placing in -80°C.

Protocol B: Biological Assay Dosing (In Vitro)

Objective: Dilute stock into culture media without crashing the compound out of solution. Target Final Concentration: 10 µM (Example).

-

Thaw: Thaw one aliquot of 100 mM stock at room temperature (25°C). Vortex briefly.

-

Intermediate Dilution (100x):

-

Prepare a 1 mM intermediate solution by adding 10 µL of 100 mM Stock to 990 µL of culture medium (or PBS).

-

Critical Step: Add the DMSO stock dropwise while vortexing the medium to prevent local high concentrations that trigger precipitation.

-

-

Final Dosing (1x):

-

Add the 1 mM intermediate to the cell culture well (1:100 dilution) to achieve 10 µM .

-

Final DMSO Concentration: 0.1% (v/v). This is generally non-toxic to most cell lines (A549, HEK293).

-

-

Vehicle Control: Always run a parallel control with 0.1% DMSO alone to normalize data.

Visualizations

Figure 1: Stock Preparation & Dilution Workflow

This flowchart illustrates the critical "Step-Down" dilution method to avoid precipitation shock.

Caption: Step-wise solubilization protocol ensuring compound stability and minimizing precipitation risks.

Figure 2: Mechanistic Pathway (SIRT1 Activation Context)

Benzoxazole-5-carboxamides are often studied for their ability to activate SIRT1, leading to downstream effects on p53 and apoptosis.[1]

Caption: Putative mechanism of action where the compound activates SIRT1, promoting p53 deacetylation and apoptosis [1, 2].[1]

Safety & EHS Guidelines

While specific toxicology data for the carboxamide may be limited, data from the benzoxazole class suggests the following precautions:

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.[8]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE Requirements:

-

Gloves: Nitrile rubber (min thickness 0.11 mm).

-

Eye Protection: Safety glasses with side shields.

-

Respiratory: Work within a chemical fume hood to avoid inhalation of powder.

-

-

Disposal: Dispose of as hazardous organic waste. Do not pour down the drain.

References

-

Potent SIRT1 Activators: "Identification of potent SIRT1 activators unrelated to resveratrol." Nature, 2007. (Context: Establishes benzoxazole/heterocyclic scaffolds as SIRT1 activating compounds).

-

Benzoxazole Anticancer Activity: "A new series of benzoxazole-based SIRT1 modulators for targeted therapy of non-small-cell lung cancer."[1][5] Arch.[5] Pharm. (Weinheim), 2020.[5] (Context: Specific cytotoxicity of benzoxazole derivatives in A549 cells).

-

Antimicrobial Properties: "Biological activities of benzoxazole and its derivatives." ResearchGate Review, 2018. (Context: General bioactivity profile of the scaffold).

-

Chemical Safety Data: "Safety Data Sheet: Methyl 2-methyl-1,3-benzoxazole-5-carboxylate." Fisher Scientific. (Context: Surrogate safety data for the benzoxazole-5-carboxyl class).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. A new series of benzoxazole-based SIRT1 modulators for targeted therapy of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 189329-86-0_2-Methyl-1,3-benzoxazole-5-carboxamideCAS号:189329-86-0_2-Methyl-1,3-benzoxazole-5-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Scale-Up Production of 2-Methyl-1,3-benzoxazole-5-carboxamide

Introduction

2-Methyl-1,3-benzoxazole-5-carboxamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The successful transition from laboratory-scale synthesis to pilot and industrial-scale production is a critical phase in the development of new therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up procedures for the production of 2-Methyl-1,3-benzoxazole-5-carboxamide. The protocols detailed herein are designed to be robust, scalable, and self-validating, with a strong emphasis on scientific integrity, safety, and efficiency.

Synthetic Strategy: A Two-Step Approach

The most logical and scalable synthetic route to 2-Methyl-1,3-benzoxazole-5-carboxamide involves a two-step process. This strategy separates the formation of the core benzoxazole structure from the final amidation, allowing for better process control and optimization of each critical step.

Caption: Overall synthetic workflow for 2-Methyl-1,3-benzoxazole-5-carboxamide production.

Part 1: Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxylic Acid (Intermediate)

The initial and crucial step is the formation of the benzoxazole ring system. The chosen method is the condensation of 4-amino-3-hydroxybenzoic acid with acetic anhydride. This approach is advantageous for scale-up due to the availability of starting materials, the one-pot nature of the reaction, and the avoidance of harsh or expensive reagents.

Protocol: Laboratory-Scale Synthesis (10 g scale)

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (30 mL, 318 mmol).

-

Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into ice-cold water (200 mL) with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is 2-methyl-1,3-benzoxazole-5-carboxylic acid as an off-white to pale brown solid.

Scale-Up Considerations for Step 1:

-

Heat Management: The reaction is exothermic. For larger batches, controlled addition of acetic anhydride and efficient cooling of the reactor are crucial to maintain the desired reaction temperature and prevent side reactions.

-

Mixing: Ensure adequate agitation to maintain a homogenous slurry and prevent localized overheating.

-

Material Transfer: The viscous nature of the reaction mixture at the start and the handling of the solid product upon precipitation need to be considered for large-scale equipment.

-

Solvent-Free Approach: This reaction can be run without an additional solvent, which is advantageous for scale-up as it reduces solvent waste and improves process efficiency.

Part 2: Amidation of 2-Methyl-1,3-benzoxazole-5-carboxylic Acid

The final step is the conversion of the carboxylic acid intermediate to the desired carboxamide. A common and effective method for this transformation on a larger scale is the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.

Protocol: Laboratory-Scale Synthesis (5 g scale)

-

Acid Chloride Formation: In a 100 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-1,3-benzoxazole-5-carboxylic acid (5.0 g, 26.1 mmol) in anhydrous dichloromethane (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (2.8 mL, 38.5 mmol) dropwise to the suspension.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C) for 2-3 hours, or until the reaction mixture becomes a clear solution.

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Considerations for Step 2:

-

Reagent Handling: Thionyl chloride is corrosive and reacts violently with water. Appropriate handling procedures and equipment are essential. The use of a closed system for reagent addition is recommended.

-

Gaseous Byproducts: The reaction of thionyl chloride with the carboxylic acid generates sulfur dioxide and hydrogen chloride gas, which must be scrubbed.

-

Ammonia Handling: Anhydrous ammonia is a toxic and corrosive gas. For large-scale production, using a solution of ammonia in a suitable solvent is often safer and more controllable.

-

Crystallization and Filtration: The choice of crystallization solvent and the design of the filtration and drying equipment are critical for obtaining a high-purity product with good yield on a large scale.

Data Presentation

| Parameter | Step 1: Cyclization | Step 2: Amidation |

| Starting Material | 4-Amino-3-hydroxybenzoic acid | 2-Methyl-1,3-benzoxazole-5-carboxylic acid |

| Key Reagents | Acetic anhydride | Thionyl chloride, Ammonia |

| Solvent | None (or high-boiling point solvent like xylene for scale-up) | Dichloromethane, THF |

| Reaction Temperature | 140 °C | 0 °C to reflux |

| Typical Yield | 85-95% | 70-85% |

| Purity (crude) | >95% | >90% |

| Purification Method | Precipitation and washing | Recrystallization |

Process Logic and Control

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-1,3-benzoxazole-5-carboxamide Synthesis

Status: Operational Ticket ID: BZX-OPT-05 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide , a critical scaffold in drug discovery. High-yield synthesis of this target requires navigating a specific set of challenges: the oxidation sensitivity of the o-aminophenol precursor, the thermodynamics of ring closure, and the stability of the carboxamide moiety during aggressive dehydration.

This document is structured as a dynamic troubleshooting workflow, moving from reagent quality to reaction engineering and final isolation.

Module 1: Pre-Reaction Diagnostics (Input Quality)

User Question: "My reaction mixture turns black immediately, and yields are inconsistent (<30%). What is happening?"

Diagnosis: The primary culprit is the oxidation of the precursor, 3-amino-4-hydroxybenzamide . Like all o-aminophenols, this compound is highly susceptible to air oxidation, forming quinone-imine impurities that act as radical scavengers and polymerization initiators, severely lowering yield.

Protocol 1.1: Precursor Purification & Handling

-

Visual Check: The precursor should be an off-white to pale beige powder. If it is dark brown or purple, it must be purified.

-

Purification: Recrystallize from ethanol/water (9:1) containing a pinch of sodium dithionite (

) to reduce oxidized impurities. -

Storage: Store under Argon/Nitrogen at 4°C.

Module 2: Reaction Engineering (The Cyclization Step)

User Question: "LC-MS shows a mass of M+42 (Acetylated intermediate), but the ring won't close to form the benzoxazole. How do I drive the reaction to completion?"

Technical Insight: The synthesis typically proceeds via two steps:

-

N-Acetylation: Kinetic product (Fast).

-

Cyclodehydration: Thermodynamic product (Slow, requires activation energy).

If you see the M+42 peak (Intermediate B in the diagram below), your reaction has stalled at the "Open Ring" stage.

Visualizing the Pathway

Figure 1: Reaction pathway showing the critical "Open Ring" bottleneck and potential hydrolysis side-reaction.

Solution: Selecting the Right Dehydration Method

We recommend two specific protocols depending on your equipment availability.

Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended for Scale) PPA acts as both solvent and Lewis acid catalyst, driving water removal effectively.

-

Ratio: Mix Precursor (1 equiv) with PPA (10–15 wt equiv) and Acetic Acid (1.1 equiv).

-

Temperature: Heat to 100–110°C .

-

Critical: Do not exceed 120°C. Higher temperatures risk hydrolyzing the 5-carboxamide to the carboxylic acid [1].

-

-

Time: 2–4 hours. Monitor via TLC/HPLC.

-

Quench: Pour onto crushed ice/water. Neutralize carefully (See Module 3).

Method B: p-Toluenesulfonic Acid (pTsOH) Catalysis If PPA is too viscous or difficult to work up, use a solvent-based approach.

-

Solvent: Toluene or Xylene (high boiling point required).

-

Reagents: Precursor (1 equiv) + Triethyl orthoacetate (1.2 equiv) OR Acetic Anhydride (1.2 equiv).

-

Catalyst: pTsOH (10 mol%).

-

Setup: Dean-Stark trap to physically remove water. Reflux is mandatory.

Comparative Data: Method Selection

| Parameter | PPA Method | pTsOH/Solvent Method |

| Yield Potential | High (85-95%) | Moderate (70-85%) |

| Reaction Time | 2-4 Hours | 6-12 Hours |

| Workup Difficulty | High (Viscous acid quench) | Low (Solvent evaporation) |

| Risk | Amide Hydrolysis (if overheated) | Incomplete Cyclization |

Module 3: Work-up & Isolation (Yield Recovery)

User Question: "My conversion is 95% by HPLC, but I only isolate 40% yield after precipitation. Where is my product going?"

Diagnosis:

Benzoxazoles are weak bases (

-

pH Sensitivity: If you neutralize the PPA mixture to pH > 10, the amide may hydrolyze. If pH < 4, the benzoxazole nitrogen stays protonated (salt form) and remains soluble in water, leading to loss in the filtrate.

-

Amphoteric Nature: The phenolic precursor is amphoteric; the product is not, but it has a specific "precipitation window."

Protocol 3.1: The "pH Window" Isolation

-

Quench: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralization: Use saturated Sodium Acetate or Ammonium Hydroxide (not NaOH) to adjust pH.

-

Target pH: Adjust strictly to pH 7–8 .

-

Why? At pH 7–8, the benzoxazole is in its free base form (insoluble in water), precipitating out.

-

-

Aging: Stir the slurry at 0°C for 1 hour to maximize particle growth (Ostwald ripening).

-

Filtration: Filter and wash with cold water followed by a small amount of cold diethyl ether to remove non-polar impurities.

Decision Tree: Workup Troubleshooting

Figure 2: Logic flow for maximizing recovery during isolation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for benzoxazoles. Using PPA or Polyphosphate Ester (PPE) in a microwave reactor at 130°C for 10–15 minutes often results in quantitative yields with fewer side products compared to thermal heating [2].

Q2: I see a side product with Mass M+1 (M=178). What is it? A: This is likely 2-Methyl-1,3-benzoxazole-5-carboxylic acid . It results from the hydrolysis of your amide group.

-

Fix: Reduce reaction temperature and ensure your PPA is not overly wet (PPA is hygroscopic; use fresh reagent). Avoid strong bases (NaOH) during workup.

Q3: Can I start from the carboxylic acid instead of the amide? A: Yes, and it is often cleaner.

-

Route: React 3-amino-4-hydroxybenzoic acid with acetic anhydride

Cyclize to 2-methyl-1,3-benzoxazole-5-carboxylic acid -

Benefit: Avoids the risk of amide hydrolysis during the harsh cyclization step [3].

References

-

Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.[1] (2023).[1][2][3][4] Describes the cyclization mechanism and temperature sensitivity of PPA reactions.

-